N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NPC-15437 is a member of the thioamide family of compounds and is known for its unique mechanism of action, which makes it an attractive candidate for further research.
Mechanism of Action
N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is known to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. By inhibiting this enzyme, N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide can reduce the production of acid in the body, which can help to alleviate inflammation and reduce the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has a number of biochemical and physiological effects on the body. These include the inhibition of carbonic anhydrase activity, the reduction of acid production, and the modulation of immune system function. N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the regulation of acid-base balance in the body. Additionally, N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a low toxicity profile, making it relatively safe to use in lab experiments. However, one limitation of using N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for research on N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of new drugs based on the structure of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, which could have applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide and its effects on the body. Finally, studies on the environmental applications of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide could lead to the development of new methods for the remediation of contaminated soil and water.
Scientific Research Applications
N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its ability to control pests and diseases in crops, while in environmental science, it has been studied for its potential use in the remediation of contaminated soil and water.
properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)19-17(25)18-14-5-3-4-6-15(14)20(22)23/h3-10H,2,11H2,1H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVSTQDEFLGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.